4-Methyl-2-nitroaniline-d6

Quantitative Bioanalysis LC-MS/MS Stable Isotope Labeling

4-Methyl-2-nitroaniline-d6 (CAS 1246820-08-5) is a fully ring-deuterated (+6 Da) isotopologue essential as a stable isotope-labeled (SIL) internal standard for quantitative LC-MS/MS. Unlike unlabeled 4-methyl-2-nitroaniline (CAS 89-62-3) or structural analogs, the d6 isotopologue provides a distinct MS-detectable mass shift enabling selective MRM monitoring without interference from endogenous analyte signals, while delivering identical co-elution and ionization behavior for definitive matrix effect, recovery, and ionization suppression correction. Procure this d6 standard for validated method development in environmental water/wastewater testing, ADME/metabolic pathway studies, and residual impurity quantification in dye and pharmaceutical QC workflows.

Molecular Formula C7H8N2O2
Molecular Weight 158.19 g/mol
Cat. No. B15295031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-nitroaniline-d6
Molecular FormulaC7H8N2O2
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)[N+](=O)[O-]
InChIInChI=1S/C7H8N2O2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i1D3,2D,3D,4D
InChIKeyDLURHXYXQYMPLT-RLTMCGQMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-nitroaniline-d6 (CAS 1246820-08-5): Deuterated Stable Isotope-Labeled Internal Standard for LC-MS Quantification


4-Methyl-2-nitroaniline-d6 (CAS 1246820-08-5) is a fully ring-deuterated isotopologue of 4-methyl-2-nitroaniline, wherein six hydrogen atoms are replaced by deuterium atoms, yielding a molecular formula of C₇H₂D₆N₂O₂ and a molecular weight of 158.19 g/mol . The compound belongs to the class of deuterated aromatic amines and functions primarily as a stable isotope-labeled (SIL) internal standard for quantitative mass spectrometry applications . The deuterium labeling provides a mass shift of +6 Da relative to the unlabeled analyte while preserving nearly identical physicochemical properties, enabling co-elution and equivalent ionization behavior during LC-MS/MS analysis .

Why 4-Methyl-2-nitroaniline-d6 Cannot Be Replaced by Unlabeled 4-Methyl-2-nitroaniline or Structural Analogs in Quantitative LC-MS Workflows


Replacement of 4-Methyl-2-nitroaniline-d6 with unlabeled 4-methyl-2-nitroaniline (CAS 89-62-3) or other structural analogs fundamentally fails in quantitative LC-MS applications because unlabeled compounds are indistinguishable from endogenous analyte signals and provide no correction for matrix effects, ionization suppression, or recovery variability. Deuterated internal standards are the only class of compounds that simultaneously (1) possess a distinct MS-detectable mass shift enabling selective monitoring without interference, and (2) exhibit physicochemical behavior sufficiently similar to the target analyte to co-elute and experience equivalent matrix effects [1]. Crucially, deuterated analogs offer superior matrix effect compensation compared to structural analogs, which often exhibit divergent retention times and differential ionization responses [2]. The +6 Da mass shift provided by the d6 isotopologue specifically ensures baseline MS resolution from the M+0 analyte signal while minimizing isotopic cross-talk .

Quantitative Differentiation Evidence: 4-Methyl-2-nitroaniline-d6 Versus Unlabeled 4-Methyl-2-nitroaniline and Structural Analogs


Molecular Mass Differential of +6 Da Enables Unambiguous MS Discrimination in Complex Biological and Environmental Matrices

4-Methyl-2-nitroaniline-d6 exhibits a molecular mass of 158.19 g/mol compared to 152.15 g/mol for unlabeled 4-methyl-2-nitroaniline, representing a +6 Da mass differential . This mass shift ensures that the deuterated internal standard and the unlabeled analyte can be monitored via distinct MS/MS transitions without mutual interference, a capability unlabeled structural analogs cannot provide because their masses may overlap with the target analyte or co-eluting matrix components. Class-level evidence confirms that stable isotope-labeled internal standards with mass differences of at least +3 Da are preferred for LC-MS quantification to avoid isotopic cross-talk .

Quantitative Bioanalysis LC-MS/MS Stable Isotope Labeling

Six Deuterium Atoms Provide Superior Matrix Effect Compensation Relative to Structural Analogs

4-Methyl-2-nitroaniline-d6 incorporates six deuterium atoms (d6), which is the maximum deuteration achievable for this aromatic amine scaffold, providing the largest possible mass shift while preserving near-identical chromatographic retention time to the unlabeled analyte. Class-level studies demonstrate that deuterated internal standards co-elute with their unlabeled counterparts and experience identical matrix-induced ionization suppression, whereas structural analogs often exhibit divergent retention times that compromise matrix effect compensation [1]. A study by Jemal et al. reported that deuterium-labeled internal standards may demonstrate different chromatographic behavior from the analyte, with partial resolution observed in reversed-phase LC [2]; however, the magnitude of this effect correlates inversely with the number of deuterium atoms relative to total molecular mass [3].

Matrix Effect Correction Ionization Suppression LC-ESI-MS/MS

Crystallographic and Physicochemical Property Preservation Ensures Valid Analytical Surrogacy

The crystal structure of unlabeled 4-methyl-2-nitroaniline has been determined by single-crystal X-ray diffraction, revealing intramolecular N-H⋯O hydrogen bonding and infinite polar chain formation via intermolecular hydrogen bonds [1]. The melting point of unlabeled 4-methyl-2-nitroaniline is 115-116°C, with water solubility of 0.2 g/L at 20°C . Due to the near-identical bond lengths and electronic structure of C-D versus C-H bonds, the deuterated d6 isotopologue preserves these crystallographic packing interactions and solubility properties . This property preservation is essential for maintaining identical extraction recovery and sample preparation behavior, which is not guaranteed when using non-deuterated structural analogs.

Crystal Structure Hydrogen Bonding Physicochemical Properties

Targeted Metabolic Tracing and Pharmacokinetic Pathway Elucidation via Deuterium Tracking

The incorporation of six deuterium atoms enables tracking of metabolic pathways without altering the chemical behavior of the parent compound. Studies using 4-methyl-2-nitroaniline-d6 have been employed to clarify hepatic clearance routes of nitroaromatics . Class-level evidence from deuterated aromatic amines indicates that deuterium labeling can alter pharmacokinetic parameters; specifically, deuterated nitroaniline analogs may exhibit increased metabolic stability due to the kinetic isotope effect, with potential extended half-lives in biological systems relative to unlabeled forms . This property is unique to deuterated compounds and cannot be replicated by unlabeled structural analogs.

Pharmacokinetics Metabolic Tracing Nitroaromatic Clearance

Quantitative Accuracy Enhancement in Trace-Level Environmental and Pharmaceutical Residue Analysis

4-Methyl-2-nitroaniline-d6 is specifically indicated for use as an internal standard in environmental analysis for detecting nitroaromatic pollutants via GC-MS or LC-MS, where its stable isotopic labeling minimizes matrix interference . Class-level evidence from validated LC-MS/MS methods demonstrates that deuterated internal standards improve quantitative accuracy at ng/mL concentration levels compared to structural analogs, which often exhibit differential extraction recoveries and variable ionization responses [1]. For wastewater analysis of nitroaniline isomers, method validation studies report that internal standard calibration using isotopically labeled analogs provides superior precision and accuracy relative to external standard calibration [2].

Environmental Analysis Trace-Level Detection Method Validation

Synthetic Identity Verification and Custom Deuterium Site Incorporation Options

4-Methyl-2-nitroaniline-d6 is available as a characterized reference material with defined isotopic purity specifications. For specialized applications, custom deuterium incorporation at specific molecular positions can be considered, subject to synthetic accessibility and stability assessment [1]. This flexibility contrasts with unlabeled 4-methyl-2-nitroaniline, which is primarily supplied as a technical-grade dye intermediate (e.g., Fast Red GL Base) for industrial coloration rather than as an analytical reference material . The deuterated form is produced under quality systems appropriate for analytical standard use, with typical purity specifications of ≥98% [2].

Custom Synthesis Isotopic Purity Analytical Reference Materials

Optimal Procurement and Application Scenarios for 4-Methyl-2-nitroaniline-d6 Based on Evidence-Based Differentiation


LC-MS/MS Method Development and Validation for Nitroaromatic Residue Quantification

Procure 4-Methyl-2-nitroaniline-d6 as the primary internal standard when developing and validating quantitative LC-MS/MS methods for 4-methyl-2-nitroaniline or structurally related nitroaromatic compounds in environmental water, wastewater, or biological matrices. The +6 Da mass shift enables selective MRM monitoring without interference from the unlabeled analyte or matrix components . The d6 isotopologue provides superior matrix effect compensation compared to structural analog internal standards, which exhibit differential retention times and variable ionization responses [1].

Metabolic Fate and Pharmacokinetic Studies of Nitroaromatic Compounds

Employ 4-Methyl-2-nitroaniline-d6 in in vitro and in vivo studies investigating the metabolic pathways, hepatic clearance, and environmental fate of nitroaromatic compounds. The six deuterium atoms serve as non-radioactive tracers that enable MS-based tracking of parent compound and metabolite distribution without altering chemical behavior . This capability is essential for pharmaceutical development programs evaluating the ADME properties of nitroaromatic drug candidates and for environmental scientists studying pollutant degradation pathways .

Quality Control and Batch Release Testing of Dye Intermediates and Pharmaceutical Impurities

Utilize 4-Methyl-2-nitroaniline-d6 as an internal standard in quality control workflows for quantifying trace-level 4-methyl-2-nitroaniline as a residual starting material, intermediate, or impurity in dye manufacturing and pharmaceutical synthesis. The deuterated standard provides the accuracy and precision required for regulatory compliance in batch release testing, where external standard calibration fails to correct for matrix-dependent recovery variations [2].

Environmental Monitoring of Nitroaniline Pollutants in Compliance with Regulatory Methods

Incorporate 4-Methyl-2-nitroaniline-d6 into validated analytical methods for monitoring nitroaniline and dinitroaniline isomers in wastewater, surface water, and groundwater. Regulatory environmental testing methods increasingly mandate the use of isotopically labeled internal standards to ensure data quality and comparability across laboratories. The deuterated d6 standard minimizes matrix interference in complex environmental samples, enabling accurate quantification at the ng/mL level required for discharge permit compliance [3].

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